molecular formula C20H20N4O2 B2643034 N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide CAS No. 1706184-34-0

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2643034
CAS No.: 1706184-34-0
M. Wt: 348.406
InChI Key: NALSNDLERPTEAF-UHFFFAOYSA-N
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Description

Research Applications and Value N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. It is structurally characterized by a piperidine core substituted with a quinoxalin-2-yloxy group and an N-phenyl carboxamide moiety. This molecular architecture is designed for targeted interaction with biological systems, particularly enzymes of the endocannabinoid system. Its core structure is analogous to that of known fatty acid amide hydrolase (FAAH) inhibitors, such as PF-750, which are utilized as tool compounds to study pain, anxiety, and related neurological conditions . Mechanism of Action The compound is primarily investigated as a potent, time-dependent, and highly selective modulator of Fatty Acid Amide Hydrolase (FAAH) . FAAH is the primary enzyme responsible for the hydrolysis and deactivation of endogenous signaling lipids, including the endocannabinoid anandamide. By inhibiting FAAH, this compound is used in research settings to elevate endogenous anandamide levels, thereby modulating the endocannabinoid signaling pathway without the direct activation of cannabinoid receptors associated with off-target effects . This mechanism provides a powerful research strategy for exploring inflammatory and non-inflammatory pain pathways, as demonstrated by related highly efficacious and selective FAAH inhibitors . Structural Features and Design The integration of the quinoxaline heterocycle, a privileged scaffold in drug discovery, contributes to the compound's potential for diverse molecular interactions, such as π-π stacking and hydrogen bonding . The piperidine-carboxamide core is a established pharmacophore found in numerous bioactive molecules, further underscoring its research utility . This specific combination of structural features makes this compound a versatile building block in chemical biology and a candidate for the development of novel therapeutic agents. Usage Note This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate safety precautions.

Properties

IUPAC Name

N-phenyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(22-15-6-2-1-3-7-15)24-12-10-16(11-13-24)26-19-14-21-17-8-4-5-9-18(17)23-19/h1-9,14,16H,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALSNDLERPTEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells, while the piperidine ring may interact with neurotransmitter receptors, modulating their activity .

Comparison with Similar Compounds

Research Findings and Implications

Structural Determinants of Activity

  • Heterocyclic Substituents: Quinoline vs. Quinoxaline: Quinoline’s single nitrogen atom in its bicyclic system allows optimal positioning in FAAH’s hydrophobic pocket. Quinoxaline’s dual nitrogen atoms may disrupt this interaction or engage new residues, necessitating crystallographic validation . Benzoxazolo-Thiazole: This fused heterocycle imposes rigidity, favoring planar interactions and hydrogen bonding absent in more flexible substituents like quinoxaline .

Species Selectivity and Drug Design

  • PF-750’s species selectivity for human FAAH underscores the importance of residue-specific interactions (e.g., Ser241 in rats vs. Ser257 in humans). The quinoxaline derivative’s efficacy may depend on analogous residue compatibility in its target enzyme .

Toxicity and Pharmacokinetics

  • Piperidine carboxamides with bulky substituents (e.g., quinoxaline) may exhibit improved metabolic stability compared to smaller analogs like 4h, which show rapid clearance but lower toxicity .

Biological Activity

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a quinoxaline moiety, which is known to enhance its biological activity. Its structural formula can be represented as follows:

C18H20N2O2\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2

This unique structure allows for interactions with various biological targets, which is critical for its activity.

This compound exhibits its biological effects primarily through:

  • DNA Intercalation : The quinoxaline component can intercalate into DNA, disrupting replication processes in cancer cells.
  • Receptor Modulation : The piperidine ring interacts with neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

Cell Line IC50 (µM) Reference
HCT-1161.9
MCF-72.3
COLO2050.32
H4600.89

These values indicate that the compound is highly effective against various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections. Its efficacy against specific pathogens remains an area of active investigation.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted, which could lead to applications in treating inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results consistently showed low IC50 values, indicating potent antiproliferative effects.
  • In Silico Studies : Molecular docking studies have provided insights into the binding affinities of the compound with target proteins involved in cancer progression and inflammation, further supporting its therapeutic potential.
  • Comparative Analysis : In comparative studies with established anticancer drugs like doxorubicin, this compound demonstrated comparable or superior efficacy against certain cancer cell lines .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the specific pathways modulated by this compound.
  • Clinical Trials : The initiation of clinical trials to evaluate safety and efficacy in human subjects.
  • Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and reduced side effects.

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